2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a fluoranesulfonate group (which includes a sulfur atom, an oxygen atom, and a fluorine atom), and a 3-hydroxy-3-methylbutyl group (a 5-carbon chain with a hydroxyl group and a methyl group attached to the third carbon) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring, for example, is a planar, cyclic structure with alternating single and double bonds . The 3-hydroxy-3-methylbutyl group would have a more flexible, linear structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The phenyl ring is generally stable but can undergo electrophilic aromatic substitution reactions. The fluoranesulfonate group is a good leaving group, which means it could be replaced by a nucleophile in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar fluoranesulfonate group and the polar hydroxyl group could make the compound soluble in polar solvents .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate involves the reaction of 2-(3-hydroxy-3-methylbutyl)phenol with fluoranesulfonyl chloride in the presence of a base.", "Starting Materials": [ "2-(3-hydroxy-3-methylbutyl)phenol", "Fluoranesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 2-(3-hydroxy-3-methylbutyl)phenol in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add fluoranesulfonyl chloride to the solution while stirring at room temperature.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
2411275-23-3 |
Product Name |
2-(3-hydroxy-3-methylbutyl)phenyl fluoranesulfonate |
Molecular Formula |
C11H15FO4S |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.